molecular formula C12H10O3 B108449 2-Naphthylglyoxal hydrate CAS No. 16208-21-2

2-Naphthylglyoxal hydrate

Cat. No.: B108449
CAS No.: 16208-21-2
M. Wt: 202.21 g/mol
InChI Key: VDEXQTPNFMMGEQ-UHFFFAOYSA-N
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Description

2-Naphthylglyoxal hydrate is an organic compound with the molecular formula C12H10O3 and a molecular weight of 202.21 g/mol It belongs to the family of glyoxals and is characterized by the presence of a naphthalene ring attached to a glyoxal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Naphthylglyoxal hydrate can be synthesized from naphthylglyoxal through a hydration reaction. The process involves the addition of water to naphthylglyoxal under controlled conditions to form the hydrate . The reaction typically requires a catalyst and is carried out at a specific temperature and pressure to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the purification of the final product through crystallization or distillation to achieve the desired quality and consistency .

Chemical Reactions Analysis

Types of Reactions: 2-Naphthylglyoxal hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Naphthylglyoxal hydrate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which 2-naphthylglyoxal hydrate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to modifications in their structure and function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • 1-Naphthylglyoxal hydrate
  • 6-Methoxy-2-naphthylglyoxal hydrate
  • 2-Naphthylglyoxal

Comparison: 2-Naphthylglyoxal hydrate is unique due to its specific structural features and reactivity. Compared to 1-naphthylglyoxal hydrate, it has different substitution patterns on the naphthalene ring, leading to distinct chemical properties and reactivity.

Properties

IUPAC Name

2-naphthalen-2-yl-2-oxoacetaldehyde;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O2.H2O/c13-8-12(14)11-6-5-9-3-1-2-4-10(9)7-11;/h1-8H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEXQTPNFMMGEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C=O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598233
Record name (Naphthalen-2-yl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16208-21-2
Record name (Naphthalen-2-yl)(oxo)acetaldehyde--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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